1-(Bromomethyl)-2-(prop-1-en-2-yl)benzene
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Overview
Description
1-(Bromomethyl)-2-(prop-1-en-2-yl)benzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, where a bromomethyl group and a prop-1-en-2-yl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-(prop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(prop-1-en-2-yl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-(prop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-2-(prop-1-en-2-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(prop-1-en-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the prop-1-en-2-yl group can participate in addition reactions. These interactions allow the compound to modify molecular targets and pathways, making it useful in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-2-(prop-1-en-2-yl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-2-(methyl)benzene: Lacks the prop-1-en-2-yl group.
1-(Bromomethyl)-2-(prop-2-en-1-yl)benzene: Different position of the double bond in the propyl group.
Uniqueness
1-(Bromomethyl)-2-(prop-1-en-2-yl)benzene is unique due to the presence of both a bromomethyl group and a prop-1-en-2-yl group on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H11Br |
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Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-(bromomethyl)-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H11Br/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6H,1,7H2,2H3 |
InChI Key |
ZKIKCAFGJCUQER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1CBr |
Origin of Product |
United States |
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